2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a tricyclic heteroaromatic molecule . It is a reddish-brown crystalline solid . This compound is considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .
Synthesis Analysis
The synthesis of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has been characterized by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .Chemical Reactions Analysis
The chemical reactions of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involve the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Physical And Chemical Properties Analysis
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a reddish-brown crystalline solid . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .Scientific Research Applications
Fragmentation Behavior Study : Hu, Tai, Wan, and Pan (2009) investigated the fragmentation behavior of similar compounds, providing insights into their chemical properties, which can be crucial for high-throughput screening in combinatorial chemistry (Hu, Tai, Wan, & Pan, 2009).
Structural Analysis and Hydrogen Bonding : Castillo, Abonía, Cobo, and Glidewell (2009) studied the hydrogen-bonded structures of related compounds, enhancing understanding of their molecular interactions, which is significant for designing compounds with specific properties (Castillo, Abonía, Cobo, & Glidewell, 2009).
Synthesis and Crystal Structure : Zheng, Zhao, and Liu (2012) focused on synthesizing a series of related compounds and analyzing their crystal structure, a fundamental step in the development of new pharmaceuticals or materials (Zheng, Zhao, & Liu, 2012).
Synthesis of Derivatives : Akbas and Aslanoğlu (2006) prepared various derivatives of related compounds, contributing to the diversity of substances available for pharmacological or material science applications (Akbas & Aslanoğlu, 2006).
Pharmacological Applications : Mahmoud, El-Bordany, and Elsayed (2017) evaluated the antioxidant and anticancer activities of synthesized compounds, indicating potential therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017).
Anti-inflammatory Studies : Daidone, Bajardi, Roccaro, Raffa, Caruso, Cutuli, and Di Pietro (1991) synthesized and tested compounds for their analgesic and anti-inflammatory activities, showing their potential in medicinal chemistry (Daidone et al., 1991).
Novel Synthesis Methods : Keykha, Fadaeian, Hassanabadi, and Ghasemzadeh (2020) reported an efficient method for synthesizing biologically active products, contributing to the development of new pharmaceuticals (Keykha, Fadaeian, Hassanabadi, & Ghasemzadeh, 2020).
Copper-Catalyzed Synthesis : Munusamy, Venkatesan, and Sathiyanarayanan (2015) developed a copper-catalyzed synthesis method, highlighting advancements in chemical synthesis techniques (Munusamy, Venkatesan, & Sathiyanarayanan, 2015).
Anticancer Activity : Abdellatif, Abdelall, Abdelgawad, Ahmed, and Bakr (2014) tested new compounds for their antitumor activity, underscoring the importance of these compounds in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Future Directions
The future directions for the study of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one could include further investigation into its mechanism of action, potential therapeutic applications, and safety profile. Given its demonstrated biological activities, it may be useful as a potential resource for the discovery of anti-tumor compounds .
properties
IUPAC Name |
2-phenylpyrazino[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHFPKUUKZAPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704568 |
Source
|
Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
CAS RN |
155513-85-2 |
Source
|
Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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